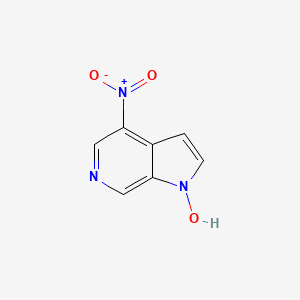
N-Hydroxy-4-nitro-6-azaindole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-4-nitro-6-azaindole is a useful research compound. Its molecular formula is C7H5N3O3 and its molecular weight is 179.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kinase Inhibition
Overview of Azaindoles in Drug Development
Azaindoles, including N-hydroxy-4-nitro-6-azaindole, have emerged as significant scaffolds in the development of kinase inhibitors. Kinases are critical enzymes that regulate various cellular processes, and their dysregulation is often implicated in diseases such as cancer. The unique structural features of azaindoles allow for enhanced binding to kinase active sites, making them suitable candidates for drug development .
Case Study: BAY-405
One notable application of azaindole derivatives is the development of BAY-405, a potent MAP4K1 inhibitor derived from an azaindole scaffold. MAP4K1 plays a role in T-cell receptor signaling and is associated with immune suppression in tumors. BAY-405 has demonstrated the ability to enhance T-cell immunity and overcome tumor-induced immunosuppression, showcasing the therapeutic potential of azaindole-based compounds in oncology .
Synthesis and Functionalization
Synthetic Strategies
The synthesis of this compound can be achieved through various methodologies. Recent advancements have focused on utilizing Grignard reagents for the preparation of azaindoles, which can then be modified to introduce functional groups like hydroxyl and nitro . These modifications are crucial for enhancing the pharmacological properties of the compound.
Applications in Organic Chemistry
The ability to functionalize azaindoles allows chemists to explore new chemical spaces and develop novel compounds with specific biological activities. For instance, the transformation of 7-azaindole derivatives into meta-aminoaryl nicotinates demonstrates the versatility of these compounds in creating bioactive molecules for medicinal applications .
Biological Targets and Mechanisms
this compound and its derivatives have shown promise as inhibitors for various biological targets beyond kinases. Their mechanism often involves interaction with ATP-binding sites or modulation of signaling pathways critical for cell proliferation and survival . This broad spectrum of activity makes them valuable candidates for further investigation in drug development.
Summary Table of Applications
Eigenschaften
CAS-Nummer |
1352395-16-4 |
|---|---|
Molekularformel |
C7H5N3O3 |
Molekulargewicht |
179.13 g/mol |
IUPAC-Name |
1-hydroxy-4-nitropyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C7H5N3O3/c11-9-2-1-5-6(9)3-8-4-7(5)10(12)13/h1-4,11H |
InChI-Schlüssel |
DERWPMSPIQKDAW-UHFFFAOYSA-N |
SMILES |
C1=CN(C2=CN=CC(=C21)[N+](=O)[O-])O |
Kanonische SMILES |
C1=CN(C2=CN=CC(=C21)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















